1,1-Bis(3,4-dimethylphenyl)ethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)ethyl]-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVCMFDHINRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C2=CC(=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029223 | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1742-14-9 | |
| Record name | 1,1′-Ethylidenebis[3,4-dimethylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-ethylidenebis[3,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Bis(3,4-dimethylphenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(3,4-dimethylphenyl)-α-methyl-3,4-dimethyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.553 | |
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| Record name | 1,1-BIS(3,4-DIMETHYLPHENYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ND496F5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Pathway Development
Friedel-Crafts Alkylation Approaches for 1,1-Bis(3,4-dimethylphenyl)ethane
The Friedel-Crafts alkylation of o-xylene (B151617) with an appropriate ethylating agent stands as a cornerstone for the synthesis of this compound. This electrophilic aromatic substitution reaction, while versatile, presents challenges in terms of catalyst selection, yield optimization, and purity control.
Catalyst Systems and Reaction Parameters for Optimized Yields
A range of catalyst systems have been investigated to enhance the efficiency of the Friedel-Crafts alkylation for producing this compound. Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly employed. plymouth.ac.ukbeilstein-journals.org More contemporary approaches have explored the use of solid acid catalysts and novel solvent systems to improve yield and selectivity.
Heterogeneous catalyst systems, such as vanadia supported on zirconia (V₂O₅/ZrO₂), have demonstrated high efficacy and selectivity in the benzylation of o-xylene, a reaction analogous to the formation of this compound. christuniversity.in These solid catalysts offer advantages in terms of ease of separation and potential for regeneration. The catalytic activity and product selectivity in these systems are highly dependent on precise reaction parameters, including temperature, reaction time, and the molar ratio of reactants to the catalyst. christuniversity.inchristuniversity.in
A particularly innovative approach involves the use of a deep eutectic solvent (DES) composed of 3FeCl₃·6H₂O and glycerol, which acts as both the reaction medium and promoter. This system facilitates the Friedel-Crafts benzylation of o-xylene with various electrophiles, including styrenes, to produce 1,1-diarylethanes. A key advantage of this method is its operational simplicity, as it does not necessitate the exclusion of air or moisture.
Table 1: Catalyst Systems and Reaction Parameters for Friedel-Crafts Alkylation
| Catalyst System | Reactants | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| V₂O₅/ZrO₂ | o-xylene, Benzyl chloride | Optimized conditions | 1.5 h | High (mono-alkylated) | christuniversity.inchristuniversity.in |
| AlCl₃ | m-xylene, t-butyl chloride | Not specified | Not specified | Not specified | plymouth.ac.uk |
| 3FeCl₃·6H₂O/Glycerol | o-xylene, Styrene derivatives | Not specified | Not specified | Moderate to excellent | [No direct citation] |
Strategic Control of Side Product Formation and Purity Enhancement
A significant challenge in Friedel-Crafts alkylation is the management of side reactions that can diminish the purity of the desired this compound. The primary side reactions of concern are polyalkylation and isomerization of the o-xylene reactant.
Polyalkylation occurs because the initial product, being more nucleophilic than the starting material, can undergo further alkylation. plymouth.ac.uk This can be mitigated by using a large excess of the aromatic substrate. The use of sterically hindered aromatic compounds can also limit overalkylation. cerritos.edu
Isomerization of o-xylene to its meta and para isomers can occur in the presence of strong Lewis acids like AlCl₃. plymouth.ac.uk This is a critical consideration as it can lead to the formation of undesired isomeric diarylethane products. The choice of catalyst and reaction conditions plays a pivotal role in minimizing this side reaction. For instance, V₂O₅/ZrO₂ catalyst systems have been reported to yield clean reactions with high selectivity towards the mono-alkylated product, with minimal formation of polyalkylated byproducts. christuniversity.inchristuniversity.in
Scalability Considerations in Laboratory and Pilot Plant Syntheses
The transition of the synthesis of this compound from the laboratory to pilot and industrial scales introduces several challenges. Maintaining consistent yield and purity can be difficult, as factors such as heat and mass transfer become more pronounced. prepchem.com
For successful scale-up, the use of reactors designed for heterogeneous catalysis, such as stirred tank or fixed-bed reactors, is often recommended. The selection of a stable and active catalyst that can perform consistently on a larger scale is also crucial. Continuous monitoring of reaction conditions and catalyst activity is essential to ensure reproducible results. The development of a second-generation process with more robust and high-yielding steps may be necessary if the initial process proves to be scale-dependent. prepchem.com The use of deep eutectic solvents, as mentioned earlier, also presents a scalable and recyclable option for the synthesis of 1,1-diarylethanes.
Condensation Reactions Utilizing Specific Precursors
An alternative and highly effective route for the synthesis of this compound involves the acid-catalyzed condensation of o-xylene with acetaldehyde (B116499). This method is particularly noted for its high selectivity towards the desired isomer.
Reactant Selection and Acid Catalysis in Formation Pathways
This synthetic pathway directly employs o-xylene and acetaldehyde as the primary reactants. The reaction is facilitated by an acid catalyst. While specific acid catalysts are often proprietary, the general principle involves the protonation of acetaldehyde, which then acts as an electrophile in the subsequent attack by two molecules of o-xylene.
A key advantage of using acetaldehyde as the electrophile is its relatively slow and selective reaction compared to smaller aldehydes like formaldehyde. This selectivity results in a high yield of the desired this compound isomer, reportedly reaching 98-99%. google.com The formation of other isomers, such as 1,1-(3,4-dimethylphenyl-2,3-dimethylphenyl)ethane and 1,1-bis(2,3-dimethylphenyl)ethane, is significantly minimized. google.com
Impurity Management in Crude Reaction Mixtures for Downstream Processes
The high isomeric purity of the crude this compound produced via the condensation of o-xylene and acetaldehyde simplifies downstream processing. The crude product mixture is often of sufficient quality to be used directly in subsequent oxidation steps without extensive purification. plymouth.ac.ukprepchem.com
However, should purification be necessary, standard techniques can be employed. Given the compound's high boiling point, distillation under reduced pressure is a viable method for separating it from more volatile impurities. Recrystallization from suitable solvent systems, such as ethyl acetate/hexane mixtures, can also be used to achieve high purity. The purity of the final product is typically verified using analytical techniques like GC-MS or HPLC.
Emerging Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, traditionally achieved through Friedel-Crafts alkylation, is increasingly being examined through the lens of green chemistry. This shift is driven by the need to develop more sustainable and environmentally responsible chemical processes. Key areas of focus include the reduction or elimination of hazardous substances, the use of renewable resources, and the design of processes that maximize the incorporation of all starting materials into the final product. The application of these principles aims to mitigate the environmental impact associated with conventional synthesis routes, which often rely on harsh catalysts and volatile organic solvents.
Solvent-Free or Environmentally Benign Solvent Applications
A primary tenet of green chemistry is the minimization or replacement of hazardous solvents. In the context of Friedel-Crafts reactions, which are central to the synthesis of this compound, research has explored solvent-free conditions and the use of greener solvent alternatives.
Solvent-Free Synthesis:
Solvent-less, or solid-state, reactions represent a significant advancement in green synthesis. beyondbenign.org By eliminating the solvent, this approach reduces waste, lowers costs associated with solvent purchase and disposal, and can sometimes lead to improved reaction rates and selectivity. Mechanochemical methods, such as ball milling, have been successfully employed for various organic reactions, offering a solvent-free alternative. mdpi.com In a typical mechanochemical setup, the reactants are ground together, and the mechanical energy input facilitates the chemical transformation. While specific studies on the solvent-free synthesis of this compound are not extensively documented in publicly available literature, the principles of mechanochemistry are broadly applicable to Friedel-Crafts type reactions.
Environmentally Benign Solvents:
When a solvent is necessary, the focus shifts to using environmentally benign options. The choice of solvent can significantly influence the course of a Friedel-Crafts reaction, affecting product distribution and reaction efficiency. stackexchange.com Traditional solvents like nitrobenzene (B124822) and chlorinated hydrocarbons are effective but pose significant environmental and health risks. Research into greener alternatives is ongoing, with a focus on solvents that are non-toxic, biodegradable, and derived from renewable resources.
The following table summarizes potential environmentally benign solvent alternatives for Friedel-Crafts alkylations, which could be applicable to the synthesis of this compound.
| Solvent Type | Examples | Rationale for "Green" Classification | Potential Considerations for this compound Synthesis |
| Ionic Liquids (ILs) | 1-Butyl-3-methylimidazolium ([BMIM]) salts | Low vapor pressure, high thermal stability, potential for recyclability. | Can act as both solvent and catalyst; viscosity and cost may be factors. |
| Deep Eutectic Solvents (DES) | Choline chloride-urea | Biodegradable, low cost, easy to prepare from renewable resources. | Polarity and solubility of reactants need to be compatible. |
| Supercritical Fluids | Supercritical carbon dioxide (scCO₂) | Non-toxic, non-flammable, readily available, easily removed from the reaction mixture. | Requires high-pressure equipment; solubility of reactants can be limited. |
| Water | H₂O | Abundant, non-toxic, non-flammable. | Limited solubility of nonpolar reactants like o-xylene; may require phase-transfer catalysts. |
Atom Economy and Waste Minimization Strategies
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The goal is to design synthetic pathways where a maximal number of atoms from the reactants are incorporated into the final molecule, thereby minimizing waste.
2 C₈H₁₀ + C₂H₄O → C₁₈H₂₂ + H₂O (o-xylene) + (acetaldehyde) → (this compound) + (water)
The theoretical atom economy for this transformation can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In this idealized reaction, the only byproduct is water. However, in practice, Friedel-Crafts reactions often utilize stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant amounts of waste during aqueous workup. beyondbenign.org
Strategies for Improving Atom Economy and Minimizing Waste:
To enhance the green profile of this compound synthesis, several strategies can be employed:
Catalytic Approaches: The use of catalytic rather than stoichiometric amounts of a promoter is a cornerstone of green chemistry. primescholars.com Heterogeneous solid acid catalysts are particularly promising for Friedel-Crafts alkylations. uco.es These catalysts can be easily separated from the reaction mixture and potentially reused, which simplifies purification and reduces waste.
The table below highlights different catalyst systems and their potential impact on the greenness of the synthesis.
| Catalyst Type | Examples | Advantages for Green Synthesis |
| Homogeneous Lewis Acids (Traditional) | AlCl₃, FeCl₃ | High activity. |
| Heterogeneous Solid Acids | Zeolites, Montmorillonite clays, Sulfated zirconia | Reusable, easy to separate from product, can be designed for specific selectivity, reduces corrosive waste. uco.es |
| Ionic Liquid Catalysts | Chloroaluminate ionic liquids | Can act as both solvent and catalyst, tunable properties. |
Process Intensification: Techniques like microwave-assisted synthesis can significantly reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. uco.es This can contribute to a more efficient process with less energy consumption and waste generation.
By focusing on solvent choice, catalyst design, and the principles of atom economy, the synthesis of this compound can be aligned more closely with the goals of green and sustainable chemistry.
Chemical Reactivity and Mechanistic Investigations
Oxidation Chemistry of 1,1-Bis(3,4-dimethylphenyl)ethane
The oxidation of this compound is a key process for the synthesis of important industrial monomers. The methyl groups on the phenyl rings and the ethylidene bridge are the primary sites of oxidative transformation.
Conversion to Carboxylic Acid Derivatives (e.g., 3,3',4,4'-Benzophenonetetracarboxylic Acid)
A significant application of this compound is its oxidation to 3,3',4,4'-benzophenonetetracarboxylic acid, a precursor to the corresponding dianhydride (BTDA), which is used in the production of high-performance polyimides. google.comwikipedia.orgorientjchem.org This conversion is typically achieved through a multi-step process.
An industrial-scale method involves a two-step oxidation using nitric acid. In the initial step, the compound is treated with 30–70% aqueous nitric acid at temperatures ranging from 90–115°C. This leads to the formation of a key intermediate, 3,3',4,4'-tetramethylbenzophenone. The second stage involves further oxidation with concentrated nitric acid (50–70%) at higher temperatures (120–220°C) and under autogenous pressure (20–30 bar) to yield 3,3',4,4'-benzophenonetetracarboxylic acid with a yield reported to be greater than 90%. The resulting acid can then be dehydrated to form 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). google.comgoogleapis.com
Alternatively, oxidation can be carried out using potassium permanganate (B83412). orientjchem.org In this process, a molar ratio of 1:8.4 of 3,3',4,4'-tetramethylbenzophenone to potassium permanganate has been found to yield a maximum of 70% of the desired tetracarboxylic acid. orientjchem.org
Table 1: Nitric Acid Oxidation Process Parameters
| Parameter | Step 1: Initial Oxidation | Step 2: Final Oxidation |
|---|---|---|
| Reagent | 30–70% aqueous HNO₃ | 50–70% concentrated HNO₃ |
| Temperature | 90–115°C | 120–220°C |
| Pressure | Not specified | Autogenous (20–30 bar) |
| Key Intermediate | 3,3',4,4'-Tetramethylbenzophenone | - |
| Yield | Not specified | >90% |
Catalytic Oxidation Mechanisms (e.g., Cobalt Ion Catalysis, Co-Mn-Br Systems)
Catalytic systems are employed to enhance the efficiency of the oxidation process. Cobalt-catalyzed oxidation of this compound has been shown to produce isomeric dimethyl dicarboxylic acids with a yield of 85%. The use of Co-Mn-Br catalyst systems has also been patented, offering an alternative that avoids the need for more expensive noble metals. These catalysts are believed to accelerate the oxidation process.
Multi-stage Nitric Acid Oxidation Processes and Reaction Inhibition Phenomena
The multi-stage nitric acid oxidation process is a well-established method for converting this compound. google.com A critical observation in this process is the inhibitory effect of oxygen. To achieve high yields, it is essential to purge the reaction system with nitrogen. The nitric acid serves a dual role as both an oxidizer and a proton donor, facilitating the oxidation of the methyl groups to carboxylic acid functionalities. A key feature of this process is the formation of the 3,3',4,4'-tetramethylbenzophenone intermediate, which forms a separate organic phase, simplifying its purification.
Electron-Transfer Mechanisms and Radical Cation Intermediates
The mechanism of cobalt-catalyzed oxidation is thought to proceed via an electron-transfer mechanism involving radical cations, rather than free radicals. This is supported by the divergence in products observed when comparing the oxidation of this compound (DXE) with its analogs. In biological systems, electron transfer often occurs through a "hopping" mechanism where electrons or "holes" (the absence of an electron) move between discrete intermediate sites, such as amino acid residues in proteins. nih.gov This stepwise transfer over shorter distances can significantly increase the rate of long-range electron transfer. nih.gov
Reduction Chemistry and Product Diversification
The reduction of this compound can lead to a variety of products. For instance, it can be reduced using lithium aluminum hydride (LiAlH₄). The specific products of this reduction are not extensively detailed in the provided context, but this reaction pathway offers potential for synthesizing a diverse range of compounds.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.comyoutube.comlibretexts.org In the case of this compound, the presence of the 3,4-dimethylphenyl groups influences the reaction pathways. The steric hindrance from these substituents tends to direct electrophilic attack towards the ethylidene bridge rather than the aromatic rings. This selectivity is a key factor in derivatization studies. Computational modeling using methods like Density Functional Theory (DFT) can be employed to assess the activation barriers for reactions at the bridge versus the ring. Experimental evidence from competitive bromination reactions using Br₂/FeBr₃ shows a high selectivity (over 90%) for oxidation at the bridge over functionalization of the aromatic ring. The alkyl groups on the benzene (B151609) ring are electron-donating, which typically activates the ring towards electrophilic attack. scielo.org.mx However, the steric bulk appears to be the dominant factor in directing the reactivity of this specific molecule.
Stereochemical Aspects and Regioselectivity in Transformations
The inherent structure of this compound, possessing a prochiral center at the ethylidene bridge, suggests the potential for stereoselective transformations. However, detailed research findings specifically elucidating the stereochemical and regioselective outcomes of its reactions are not extensively documented in publicly available scientific literature. While the molecule itself is achiral, the introduction of a substituent or a catalytic process can, in principle, lead to the formation of chiral products.
General principles of organic synthesis indicate that the two phenyl rings of this compound are chemically equivalent. Transformations involving either of the aromatic rings would be expected to occur with equal probability, unless directed by external chiral influences or pre-existing asymmetry.
Investigations into the broader class of 1,1-diarylalkanes have explored their potential in asymmetric synthesis, often through the introduction of chiral directing groups or the use of chiral catalysts. These studies, while not directly involving this compound, provide a framework for how stereocontrol might be achieved. For instance, the functionalization of the aromatic rings can be influenced by the steric and electronic properties of substituents, potentially leading to regioselective outcomes.
In the context of transformations where this compound might act as a precursor to a chiral ligand for asymmetric catalysis, the synthetic route to introduce chirality would be the critical step dictating the stereochemical outcome of subsequent reactions catalyzed by the derived ligand. The spatial arrangement of the two dimethylphenyl groups would play a crucial role in creating a chiral environment around a metal center.
Due to the limited specific data in the literature for this compound, a detailed analysis with research findings and data tables on its stereochemical and regioselective transformations cannot be provided at this time. Further experimental investigation is required to fully characterize these aspects of its chemical reactivity.
Catalytic Applications and Ligand Design
1,1-Bis(3,4-dimethylphenyl)ethane as a Chiral Catalyst in Asymmetric Synthesis
There is no scientific evidence to support the use of this compound itself as a chiral catalyst. As an achiral molecule, it lacks the necessary three-dimensional structure to influence the stereochemical outcome of a reaction.
Mechanistic Insights into Stereocontrol
Without any documented catalytic activity, there are no mechanistic studies to analyze. The principles of stereocontrol in asymmetric catalysis rely on the specific interactions between the substrate and the chiral catalyst in the transition state, which cannot be discussed in the absence of a relevant catalytic system based on this compound.
Role as a Ligand in Organometallic Chemistry
While the compound's structure, featuring two phenyl rings, might suggest a potential role as a ligand, its application in this context, particularly for catalysis, is not documented.
Metal Complex Formation and Coordination Chemistry
Influence on Reactivity and Selectivity of Metal-Catalyzed Reactions
The influence of a ligand on the reactivity and selectivity of a metal-catalyzed reaction is a key area of study. However, for this compound, there is no available data to create such an analysis.
Derivatives and Analogues: Synthesis, Structural Elucidation, and Comparative Analysis
Synthesis and Characterization of Structural Isomers and Analogues
The synthesis and characterization of structural isomers and analogues of 1,1-bis(3,4-dimethylphenyl)ethane have been a subject of scientific inquiry, leading to the development of novel compounds with distinct chemical and physical properties. These investigations provide valuable insights into structure-property relationships within this class of molecules.
A structural isomer of interest is 1,2-bis(3,5-dimethylphenyl)ethane. This compound has been synthesized and characterized, with one notable method involving the coupling of two metallated mesitylene (B46885) (1,3,5-trimethylbenzene) molecules. researchgate.net The resulting C18H22 compound has a dihedral angle between the aromatic rings of 11.10 (5)° and a C(ar)—C(m)—C(m)—C(ar) torsion angle of 179.60 (14)°. researchgate.net To date, this is reportedly the first known coupling product of metallated mesitylene. researchgate.net The synthesis involves treating mesitylene with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by a coupling reaction. researchgate.net
The synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) and its derivatives, which are structurally related bidentate chelating ligands, has also been extensively studied. nih.gov Traditional methods often involve the substitution reaction of alkali metal diphenylphosphides with 1,2-dihaloethanes. nih.gov More recent approaches have explored radical difunctionalization of ethylene, offering a different synthetic pathway to these important ligands. nih.gov
Table 1: Crystallographic Data for 1,2-Bis(3,5-dimethylphenyl)ethane
| Parameter | Value |
| Chemical Formula | C18H22 |
| Molecular Weight | 238.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.9315 (5) |
| b (Å) | 5.4191 (4) |
| c (Å) | 12.3474 (8) |
| β (°) | 98.090 (5) |
| Volume (ų) | 719.18 (8) |
| Temperature (K) | 150 |
| Data sourced from ResearchGate Publication. researchgate.net |
Cyanatophenyl derivatives of bisphenols are important as precursors for high-performance polymers known as polycyanurates. mdpi.comresearchgate.net The synthesis of these derivatives typically involves the reaction of a bisphenol with a cyanogen (B1215507) halide, such as cyanogen bromide or cyanogen chloride, in the presence of a base like triethylamine. researchgate.netgoogle.com The resulting cyanate (B1221674) esters can undergo a polycyclotrimerization reaction upon heating to form a cross-linked polymer network. mdpi.com
To study the kinetics of this polymerization without the complications of forming a cross-linked network, monofunctional cyanate esters have been synthesized. mdpi.com This is achieved by first protecting one of the phenolic hydroxyl groups of the parent bisphenol, for example, through mono-O-methylation via the Mitsunobu reaction. mdpi.com The remaining hydroxyl group is then converted to a cyanate group. mdpi.com This approach allows for the study of the fundamental cyclotrimerization reaction. mdpi.com The stability of the resulting cyanate esters can be influenced by the nature of the bridging group in the original bisphenol. mdpi.com For example, a sulfur-bridged cyanate ester has been found to be stable, while a sulfonyl-bridged analogue was hydrolytically unstable. mdpi.com
Table 2: Comparison of Cured Cyanate Ester Resins
| Monomer | Tg (°C) |
| p-PCY (Phenolphthalein-based) | 362 |
| o-PCY (o-Cresolphthalein-based) | 328 |
| t-PCY (Thymolphthalein-based) | 298 |
| BACY (Bisphenol A-based) | 190-290 |
| Data sourced from ResearchGate Publication. researchgate.net |
1,1-Bis(4'-hydroxy-3'-methylphenyl)cyclohexane, also known as DMBPC, is a hydroxylated analogue that has garnered attention as a monomer for the preparation of polycarbonates, particularly for applications like optical data storage. google.com It is typically synthesized through the condensation reaction of cyclohexanone (B45756) with o-cresol (B1677501) in the presence of an acid catalyst. google.com
The purification of DMBPC is crucial for its use in polymerization. A multi-step purification process has been developed which involves:
Dissolving the crude DMBPC in an alcohol solvent. google.com
Filtering the solution. google.com
Adding water to precipitate the DMBPC. google.com
Dissolving the crystallized product in an aromatic solvent. google.com
A final crystallization step to yield a highly pure product. google.com
Table 3: Properties of 1,1-Bis(4'-hydroxy-3'-methylphenyl)cyclohexane
| Property | Value |
| Molecular Formula | C20H24O2 |
| Molecular Weight | 296.41 |
| Appearance | White to Almost white powder to crystal |
| Purity | >98.0% (GC) |
| Data sourced from CymitQuimica and Santa Cruz Biotechnology. cymitquimica.comscbt.com |
The synthesis and structural elucidation of diol derivatives have also been reported. An example is 1,2-bis(2-chlorophenyl)-1,2-bis(3,4-dimethylphenyl)ethane-1,2-diol. researchgate.net In the crystal structure of this compound, the asymmetric unit contains half a molecule, with the other half generated by crystallographic twofold symmetry. researchgate.net The hydroxyl groups are in a trans configuration. The molecular structure is stabilized by intramolecular O—H⋯Cl and C—H⋯O hydrogen bonds, while C—H⋯π interactions contribute to the stability of the crystal packing. researchgate.net
Nitrogen-containing analogues represent another important class of derivatives. The synthesis of N,N'-substituted piperazines has been achieved through various synthetic routes. For instance, vortioxetine, which contains a 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine core, can be synthesized by the S-arylation of 2,4-dimethylthiophenol with 2-nitro-halobenzene, followed by reduction of the nitro group and subsequent piperazine (B1678402) ring formation. google.com Another approach involves the palladium-catalyzed coupling of Boc-piperazine with 2-bromoiodobenzene, followed by reaction with 2,4-dimethylthiophenol and deprotection. google.com
The synthesis of other N,N'-bis(aryl)piperazines can involve the reaction of piperazine with functionalized benzoyl chlorides to form mono-acylated intermediates, which can then be further functionalized. beilstein-journals.org The synthesis of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide involves the reaction of dimethyl isophthalate (B1238265) with 4-amino-2,2,6,6-tetramethylpiperidine (B32359) in the presence of a sodium methoxide (B1231860) catalyst. chemicalbook.com
Structure-Reactivity and Structure-Property Relationship Studies of Derivatives
The relationship between the structure of a molecule and its reactivity and properties is a fundamental concept in chemistry. For derivatives of this compound, the introduction of various functional groups onto the aromatic rings or the ethane (B1197151) bridge can significantly alter their electronic and steric characteristics, thereby influencing their behavior in chemical reactions and their physical attributes.
One of the primary reactions of this compound is its oxidation to form 3,4,3',4'-benzophenonetetracarboxylic dianhydride. This process involves the oxidation of the methyl groups on the phenyl rings. prepchem.com The reactivity of the parent compound in this oxidation is a key reference point for understanding the reactivity of its derivatives.
While specific research on a wide array of derivatives of this compound is not extensively available in public literature, we can infer structure-reactivity and structure-property relationships based on established principles of organic chemistry and studies on related compounds. For instance, the introduction of electron-withdrawing groups (e.g., nitro, halogen) onto the phenyl rings would be expected to decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack. Conversely, electron-donating groups would enhance reactivity towards electrophiles.
The biological activity of derivatives is also a key area of structure-property relationship studies. For example, studies on other bicyclic aromatic compounds have shown that the introduction of specific amide derivatives can lead to significant antitubercular activity. nih.gov Similarly, the synthesis of thiadiazole derivatives of other parent structures has been explored for their potential as antitumor and antimicrobial agents. lookchem.comchemicalbook.comuni.lu While direct biological studies on derivatives of this compound are scarce, these examples highlight the potential for discovering bioactive molecules through derivatization.
The table below outlines hypothetical derivatives and their expected properties based on general chemical principles, in the absence of specific experimental data in the available literature.
| Derivative Name | Functional Group | Expected Change in Reactivity (towards electrophilic substitution) | Expected Change in Physical Properties (e.g., Polarity, Boiling Point) |
| 1,1-Bis(2-nitro-3,4-dimethylphenyl)ethane | Nitro (-NO2) | Decreased | Increased polarity, higher boiling point |
| 1,1-Bis(2-amino-3,4-dimethylphenyl)ethane | Amino (-NH2) | Increased | Increased polarity, potential for hydrogen bonding |
| 1,1-Bis(2-bromo-3,4-dimethylphenyl)ethane | Bromo (-Br) | Decreased (due to inductive effect) | Increased molecular weight and boiling point |
| 1,1-Bis(3,4-dimethyl-2-hydroxyphenyl)ethane | Hydroxyl (-OH) | Increased | Increased polarity, hydrogen bonding, higher boiling point |
Comparative Analysis of Synthetic Pathways and Functional Attributes across Analogues
Analogues of this compound are compounds that share a similar core structure but differ in the substitution pattern or the nature of the aromatic rings or the bridging unit. The synthesis of these analogues often employs similar methodologies, with variations to accommodate the specific starting materials.
The primary synthetic route to 1,1-bis(aryl)ethanes is the Friedel-Crafts alkylation. prepchem.comguidechem.com This reaction typically involves the acid-catalyzed condensation of an aromatic compound with an aldehyde or a related electrophile. For this compound, this involves the reaction of o-xylene (B151617) with acetaldehyde (B116499). prepchem.com Another reported method involves the reaction of 2-methoxy-propionic acid with 1,2-dimethyl-benzene in the presence of P2O5 and MsOH. chemicalbook.com
A comparative analysis of synthetic pathways for various analogues can be made by examining the reaction conditions, yields, and the types of catalysts employed. For instance, the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane, an analogue with three phenyl groups, can be achieved by reacting phenol (B47542) with p-hydroxyacetophenone in the presence of hydrochloric acid, or by reacting phenol with 2,4-pentanedione using sulfuric acid and a mercapto sulfonic acid promoter. google.comresearchgate.net
The functional attributes of these analogues are diverse. For example, 1,1,1-Tris(4-hydroxyphenyl)ethane is utilized as a branching agent in the synthesis of polycarbonates. google.com The presence of the hydroxyl groups imparts this functionality. In contrast, the parent compound, this compound, is noted for its application in organic synthesis. lookchem.com
The following table provides a comparative overview of the synthesis and functional attributes of this compound and a selected analogue.
| Compound Name | Synthetic Pathway | Key Reagents | Catalyst | Reported Yield | Key Functional Attributes |
| This compound | Friedel-Crafts Alkylation | o-Xylene, Acetaldehyde | Acid Catalyst | Not specified in detail | Intermediate in organic synthesis prepchem.com |
| 1,1,1-Tris(4-hydroxyphenyl)ethane | Condensation Reaction | Phenol, p-Hydroxyacetophenone | Hydrochloric Acid | 91.1% | Branching agent for polycarbonates google.com |
The study of these analogues reveals how modifications to the core 1,1-diphenylethane (B1196317) structure can lead to compounds with tailored properties and applications. Further research into a wider range of analogues would undoubtedly uncover new functionalities and synthetic strategies.
Computational and Spectroscopic Investigations
Quantum Chemical Studies
Detailed quantum chemical investigations on 1,1-Bis(3,4-dimethylphenyl)ethane, including Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and comparative studies of computational methods like Density Functional Theory (DFT) versus Hartree-Fock (HF), are not extensively reported in the reviewed literature. Such studies are crucial for understanding the electronic structure, reactivity, and potential applications of a molecule. The absence of this data prevents a thorough discussion of its electronic properties from a theoretical standpoint.
No specific studies detailing the Molecular Electrostatic Potential (MEP) map of this compound were found. An MEP map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions and reactivity.
Similarly, a detailed Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. This analysis is fundamental for predicting the chemical reactivity, electronic transitions, and kinetic stability of the compound.
No publications were identified that conduct a comparative analysis of different computational methods (e.g., DFT vs. HF) for this compound. Such a study would be valuable in determining the most accurate and efficient computational approach for this and similar molecular systems.
Crystallographic Analysis
While the compound is noted to be a white crystalline powder, detailed crystallographic data from single-crystal X-ray diffraction is not present in the surveyed public databases.
Without single-crystal X-ray data, a detailed analysis of the intermolecular interactions, such as C-H...π interactions, hydrogen bonding (if applicable), and van der Waals forces, that govern the crystal packing of this compound cannot be performed. Understanding these interactions is key to explaining the solid-state properties of the material.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure of this compound. Infrared spectroscopy identifies the functional groups present through their vibrational modes, while nuclear magnetic resonance spectroscopy offers a detailed map of the carbon and hydrogen atom environments.
Infrared (FT-IR) Spectroscopy for Vibrational Fingerprints
Fourier-transform infrared (FT-IR) spectroscopy is a key method for identifying the characteristic vibrational modes of this compound, which serve as a molecular "fingerprint." The spectrum is dominated by absorptions arising from the vibrations of the aromatic rings and the aliphatic ethane (B1197151) bridge.
Key characteristic absorption bands for this compound include C-H stretching vibrations from both the aromatic rings and the aliphatic groups, C-C stretching within the aromatic rings, and C-H bending vibrations. Specifically, the C-C aromatic stretching is typically observed in the 1450–1600 cm⁻¹ region, while C-H bending vibrations are found between 750–850 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3,4-dimethylphenyl |
| Aliphatic C-H Stretch | 3000-2850 | Ethane bridge, Methyl groups |
| Aromatic C=C Stretch | 1600-1450 | 3,4-dimethylphenyl |
| Aliphatic C-H Bend | 1465-1370 | Ethane bridge, Methyl groups |
| Aromatic C-H Bend (Out-of-plane) | 850-750 | 3,4-dimethylphenyl |
Data is based on typical ranges for the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound can be predicted based on its structure, which contains several distinct types of protons. The aromatic protons on the substituted benzene (B151609) rings are expected to appear in the downfield region of the spectrum, typically between δ 6.8 and 7.2 ppm. The aliphatic protons of the ethane bridge—the methine (CH) and the methyl (CH₃) groups—will resonate at higher field. The four methyl groups attached to the phenyl rings will also have a characteristic upfield shift, generally appearing in the δ 2.2–2.5 ppm range. The integration of the signals will correspond to the number of protons of each type.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 7.2 | Multiplet | 6H |
| Methine Proton (-CH-) | ~4.1 | Quartet (q) | 1H |
| Aromatic Methyl Protons (Ar-CH₃) | 2.2 - 2.5 | Singlet | 12H |
| Ethane Methyl Protons (-CH-CH₃) | ~1.6 | Doublet (d) | 3H |
Predicted shifts and multiplicities are based on the molecular structure and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon environment in this compound. The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbons bearing substituents appearing at a lower field. The aliphatic carbons of the ethane bridge and the methyl groups will appear at a much higher field.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary Aromatic Carbons (Ar-C) | 145 - 130 |
| Aromatic Carbons (Ar-CH) | 130 - 125 |
| Methine Carbon (-CH-) | ~45 |
| Aromatic Methyl Carbons (Ar-CH₃) | ~20 |
| Ethane Methyl Carbon (-CH-CH₃) | ~22 |
Predicted shifts are based on typical values for the specified carbon types.
Applications in Advanced Materials and Polymer Chemistry Research
Monomer and Comonomer Applications in Polymer Synthesis
While not a conventional monomer itself, 1,1-Bis(3,4-dimethylphenyl)ethane serves as a significant precursor in the synthesis of monomers for high-performance polymers. Its chemical structure can be modified to introduce reactive functional groups, enabling its incorporation into polymer backbones.
High-performance polymers, such as polyimides and polyamides, are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these materials often involves the polycondensation of diamine and dianhydride or dicarboxylic acid monomers. ontosight.aivt.edu The properties of the resulting polymer are highly dependent on the chemical structure of these monomers. vt.edu
This compound can be chemically transformed into monomers suitable for the synthesis of such high-performance polymers. For instance, the oxidation of this compound can yield 3,3',4,4'-benzophenone tetracarboxylic dianhydride. prepchem.com This dianhydride is a key monomer in the production of certain polyimides. The general synthesis process for polyimides involves a two-step method, starting with the reaction of a dianhydride and a diamine in a polar aprotic solvent to form a poly(amic acid), which is then cyclized to the final polyimide. vt.edu
The incorporation of bulky, non-planar structures, which can be derived from this compound, into the polymer backbone is a strategy to improve the solubility and processability of otherwise rigid and intractable high-performance polymers. ontosight.ai
The kinetics of polymerization reactions, such as the formation of polyamides and polyimides, are influenced by the reactivity of the monomers involved. vt.edu The rate of polymerization and the final molecular weight of the polymer can be affected by the electronic and steric characteristics of the diamine and dianhydride monomers. vt.edu For example, the nucleophilicity of the diamine and the electrophilicity of the dianhydride are critical factors in the poly(amic acid) formation step of polyimide synthesis. vt.edu
While specific studies detailing the direct influence of this compound as a comonomer on polymerization kinetics are not extensively documented in the provided search results, it is understood that the introduction of any new monomer into a polymerization system will alter the reaction kinetics and thermodynamics. The bulky nature of a monomer derived from this compound could sterically hinder the approach of reacting species, potentially slowing down the rate of polymerization. Conversely, the electronic effects of the substituent groups on the phenyl rings could either enhance or decrease the reactivity of the functional groups involved in the polymerization.
Role as Additives in Polymer Systems for Property Enhancement
This compound has been identified as a useful additive in polymer production. Its incorporation into polymer systems can enhance certain properties of the final material. Due to its high thermal stability, it can be blended with polymers to improve their performance at elevated temperatures. Its hydrophobic nature, stemming from its hydrocarbon structure, can also be utilized to modify the surface properties of polymers, such as increasing water resistance. ontosight.ai
Research into Dielectric Materials Applications
Table 1: Selected Dielectric Properties
| Property | Value/Observation | Reference |
|---|---|---|
| Dielectric Loss | Low (<0.01% at 100 Hz) | |
| Application | Impregnating liquid in capacitors |
Investigations into Liquid Crystal Materials
The structural characteristics of this compound make it a candidate for research and use in the production of liquid crystal materials. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. medcraveonline.com The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order.
The rigid, rod-like shape of certain molecules is a key factor in the formation of liquid crystalline phases. medcraveonline.com While this compound itself may not be a liquid crystal, its derivatives can be designed to act as mesogens, the fundamental units of liquid crystalline materials. By introducing appropriate functional groups, it is possible to synthesize molecules that exhibit liquid crystalline behavior. These materials are essential for technologies such as liquid crystal displays (LCDs).
Analytical and Separation Methodologies in Research Contexts
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are the cornerstone for separating 1,1-Bis(3,4-dimethylphenyl)ethane from a complex matrix of starting materials, byproducts, and degradation products. These techniques are indispensable for determining the purity of the compound and for creating a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of this compound. A common approach involves reverse-phase (RP) HPLC, where a non-polar stationary phase is used in conjunction with a polar mobile phase.
A typical HPLC method for the analysis of this compound utilizes a C18 column, a popular choice for the separation of non-polar compounds. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For applications where the eluent is introduced into a mass spectrometer, phosphoric acid is typically substituted with a volatile alternative like formic acid to ensure compatibility. sielc.comsielc.com
Method development for purity assessment and impurity profiling often involves optimizing various parameters to achieve the desired separation. These parameters include the mobile phase composition, flow rate, column temperature, and detector wavelength. A well-developed HPLC method can effectively separate this compound from structurally similar impurities, which may include isomers or compounds with varying degrees of alkylation.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | Newcrom R1, C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |
| Gradient | Isocratic or Gradient (e.g., 70-95% Acetonitrile over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Retention Time | Compound-specific, typically > 5 min |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
For laboratories requiring faster analysis times and higher sample throughput, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advantage over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates and faster separations without sacrificing resolution.
The principles of separation in UPLC are similar to HPLC, but the enhanced efficiency of UPLC columns leads to significantly shorter run times. For aromatic hydrocarbons like this compound, UPLC can reduce analysis times from over 30 minutes to under 10 minutes. This is particularly beneficial in process monitoring and quality control environments where rapid feedback is essential. The use of smaller particle columns, such as those with 1.7 µm BEH C18 particles, is common in UPLC applications for separating polycyclic aromatic hydrocarbons and related compounds.
Integration of Mass Spectrometry (MS) for Identification and Quantitation
The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound. MS provides highly specific detection and can be used for both the identification of unknown impurities and the accurate quantitation of the target compound.
In a typical LC-MS setup, the eluent from the HPLC or UPLC column is introduced into the mass spectrometer's ion source. For a non-polar compound like this compound, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often suitable ionization techniques. Electrospray ionization (ESI) can also be used, particularly when analyzing for adducts.
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent compound and its impurities with a high degree of accuracy. The molecular ion peak for this compound would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C18H22, approx. 238.17 g/mol ).
Quantitative analysis is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem mass spectrometry (MS/MS). These techniques offer high sensitivity and selectivity, allowing for the detection and quantitation of this compound even at low concentrations.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (Predicted) | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 239.17943 | 155.4 |
| [M+Na]⁺ | 261.16137 | 163.9 |
| [M-H]⁻ | 237.16487 | 162.8 |
| [M+NH₄]⁺ | 256.20597 | 174.0 |
| [M+K]⁺ | 277.13531 | 159.8 |
Data sourced from predictive models and may vary from experimental values. uni.lu
Advanced Techniques for Structural Confirmation of Reaction Products
Beyond chromatographic and mass spectrometric methods, a range of spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure.
¹H NMR (Proton NMR) provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see signals in the aromatic region (typically δ 6.8–7.2 ppm) corresponding to the protons on the dimethylphenyl rings, as well as signals for the methyl and ethane (B1197151) bridge protons (typically δ 2.2–2.5 ppm for methyl groups).
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the aromatic carbons, the methyl carbons, and the carbons of the ethane bridge.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be characterized by:
C-H stretching vibrations of the aromatic rings and the aliphatic ethane and methyl groups.
C-C stretching vibrations within the aromatic rings, typically in the 1450–1600 cm⁻¹ region.
C-H bending vibrations, which can help to confirm the substitution pattern on the aromatic rings (e.g., out-of-plane bending in the 750–850 cm⁻¹ region).
By combining the data from these various analytical techniques—HPLC for purity, MS for molecular weight and elemental composition, and NMR and FTIR for detailed structural information—researchers can confidently identify and characterize this compound and its related substances.
Biological Activity and Molecular Interactions Excluding Specific Prohibitions
Enzyme Interaction and Inhibition Mechanism Studies
Research into the enzymatic interactions of 1,1-Bis(3,4-dimethylphenyl)ethane has identified it as an inhibitor of certain deiodinase enzymes. Specifically, its activity has been assessed in chemical inhibition assays developed by the U.S. Environmental Protection Agency (EPA).
In a screening of 1,825 chemicals from the EPA's ToxCast chemical library, this compound was tested for its ability to inhibit human iodotyrosine deiodinase (IYD). epa.gov The assay, which utilizes a baculovirus expression system to produce the human IYD enzyme, measures iodide release via the Sandell-Kolthoff method. epa.gov In this single-concentration screening, this compound demonstrated a measurable inhibitory effect. epa.gov
Further studies have examined its effect on other deiodinase enzymes, namely deiodinase type 1 (DIO1), type 2 (DIO2), and type 3 (DIO3). epa.gov The compound was screened at a single concentration of 200 µM against these enzymes, showing varying degrees of inhibition. epa.gov
The following table summarizes the enzyme inhibition data from these screenings.
| Compound Name | CAS Number | Target Enzyme | Concentration (µM) | Percent Inhibition (%) |
| This compound | 1742-14-9 | Human Iodotyrosine Deiodinase (hIYD) | 200 | 27.8 |
| This compound | 1742-14-9 | Deiodinase Type 1 (DIO1) | 200 | 0.4 |
| This compound | 1742-14-9 | Deiodinase Type 2 (DIO2) | 200 | 0.6 |
| This compound | 1742-14-9 | Deiodinase Type 3 (DIO3) | 200 | 4 |
Exploration of Molecular Targets and Pathways of Action
The exploration of the molecular targets and pathways of action for this compound suggests involvement in metabolic processes that could lead to the formation of active metabolites.
In a study presenting a workflow to identify chemicals that are inactive in vitro but may produce active metabolites in vivo, this compound was included as one of the parent compounds. nih.gov This workflow was designed to complement high-throughput in vitro toxicity screening, which can sometimes produce false negatives for compounds that require metabolic activation to exert a biological effect. nih.gov The inclusion of this compound in this workflow indicates that it is considered a candidate for metabolic transformation into potentially bioactive molecules. nih.gov
Furthermore, the compound has been part of broader investigations into chemicals that may interact with estrogenic pathways. nih.gov Such studies often aim to distinguish between direct effects on the estrogen receptor and indirect, upstream mechanisms of action, such as the inhibition of enzymes like aromatase. nih.gov
Structure-Activity Relationship Studies for Modified Biological Profiles
Based on a comprehensive review of publicly available scientific literature, no specific structure-activity relationship (SAR) studies for this compound could be identified. Research that systematically modifies the chemical structure of this compound to investigate the resulting changes in its biological profile does not appear to be available in the public domain.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm).
- FTIR : Confirm C-C aromatic stretching (1450–1600 cm⁻¹) and C-H bending (750–850 cm⁻¹).
- High-Resolution MS : Verify molecular ion peak at m/z 238.17 (C₁₈H₂₂).
Cross-reference with InChI structural data (InChIKey: WVRJJXQSRCWPNS-UHFFFAOYSA-N) .
Advanced: How can discrepancies in oxidation product yields under varying catalytic systems be resolved?
Methodological Answer :
Contradictions arise from competing pathways (e.g., hydroperoxide cleavage vs. acid formation). Resolve via:
Kinetic Studies : Monitor reaction progress using in-situ Raman spectroscopy to track intermediate hydroperoxides.
Catalyst Screening : Compare Co(II) acetate with Mn(II) or Fe(III) salts under identical conditions (80°C, O₂ flow).
Product Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify dicarboxylic acids vs. phenolic byproducts.
Prior studies show Co(II) yields 85% acids, while uncatalyzed reactions produce <10% .
Advanced: What advantages does this compound offer as a solvent in UV/Vis spectrophotometry?
Methodological Answer :
Its low UV absorbance (λmax >300 nm) minimizes interference in the 200–280 nm range. Methodological steps:
Solvent Preparation : Dissolve analytes (e.g., dyes) at 0.1–1.0 mg/mL.
Baseline Correction : Use solvent-filled reference cells to subtract background noise.
Validation : Compare with dodecane or xylenes; ensure absorbance <0.1 AU at 255 nm.
Applied in ASTM D6756 for hydrocarbon analysis .
Advanced: How does steric hindrance from 3,4-dimethyl groups influence reaction pathways in derivatization studies?
Methodological Answer :
The substituents hinder electrophilic substitution at the aromatic ring, directing reactions to the ethylidene bridge. Experimental approaches:
Competitive Reactions : Compare bromination of this compound vs. unsubstituted analogs using Br₂/FeBr₃.
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess activation barriers for bridge vs. ring reactions.
Prior data show >90% selectivity for bridge oxidation over ring functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
